molecular formula C6H4Cl2N2O4S B1410478 2,3-Dichloro-6-nitrobenzenesulfonamide CAS No. 1806356-62-6

2,3-Dichloro-6-nitrobenzenesulfonamide

Cat. No. B1410478
M. Wt: 271.08 g/mol
InChI Key: PGVTVDRJQSVXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-6-nitrobenzenesulfonamide is an organic compound used in scientific research. It is an aromatic sulfonamide, a type of compound that contains a sulfonyl group, an oxygen atom attached to a sulfur atom, and an amide group, a nitrogen atom attached to a carbon atom. It is also known as DCNB, a common abbreviation. This compound is used in a variety of applications, including synthesis, biochemical research, and laboratory experiments.

Scientific Research Applications

2,3-Dichloro-6-nitrobenzenesulfonamide is used in scientific research for a variety of purposes. It is used in organic synthesis to prepare other compounds, such as 2,3-dichloro-5-nitrobenzenesulfonamide and 2,3-dichloro-4-nitrobenzenesulfonamide. It is also used in biochemical research to study the effects of sulfonamides on enzymes, proteins, and other molecules. In addition, it is used in laboratory experiments to study the mechanism of action of various compounds.

Mechanism Of Action

2,3-Dichloro-6-nitrobenzenesulfonamide is believed to act as an inhibitor of enzymes. It is thought to bind to the active site of the enzyme, blocking the binding of the substrate to the enzyme. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme's activity.

Biochemical And Physiological Effects

2,3-Dichloro-6-nitrobenzenesulfonamide has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to have anticancer activity, as it has been found to inhibit the growth of certain cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

2,3-Dichloro-6-nitrobenzenesulfonamide is a useful compound for laboratory experiments due to its availability and low cost. It is also relatively easy to synthesize, making it a good choice for experiments that require the synthesis of compounds. However, it is not as potent as other compounds, and its effects may be limited in certain experiments.

Future Directions

The future directions for 2,3-Dichloro-6-nitrobenzenesulfonamide include further research into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further studies could be done to explore its potential as an inhibitor of enzymes, as well as its potential as an anticancer agent. Finally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

2,3-dichloro-6-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVTVDRJQSVXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.